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molecular formula C8H16N2O2 B8795668 Propyl piperazine-1-carboxylate CAS No. 37008-22-3

Propyl piperazine-1-carboxylate

Cat. No. B8795668
M. Wt: 172.22 g/mol
InChI Key: IGXBNWXKQPCCCJ-UHFFFAOYSA-N
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Patent
US08426420B2

Procedure details

To a solution of 19.3 g piperazine-1,4-dicarboxylic acid propyl ester benzyl ester in 200 ml ethanol were added 2.0 g Pd/C (10%) and the suspension stirred under an atmosphere of hydrogen (3 bar) for 3 h. The reaction mixture was filtrated over a plug of Celite, washed with ethanol and concentrated to give the crude product which was used in the subsequent reaction. Yield: 10.5 g.
Name
piperazine-1,4-dicarboxylic acid propyl ester benzyl ester
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][N:14](C(OCCC)=O)[CH2:13][CH2:12]1)=[O:10])[C:2]1C=CC=C[CH:3]=1>C(O)C.[Pd]>[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)=[O:10])[CH2:2][CH3:3]

Inputs

Step One
Name
piperazine-1,4-dicarboxylic acid propyl ester benzyl ester
Quantity
19.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCN(CC1)C(=O)OCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred under an atmosphere of hydrogen (3 bar) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated over a plug of Celite
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)OC(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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